(2,4-Dichlorothiazol-5-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorothiazol-5-yl)methanol typically involves the chlorination of thiazole derivatives followed by a reduction process. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
it is generally produced in research laboratories and specialized chemical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorothiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Scientific Research Applications
(2,4-Dichlorothiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and affect metabolic pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorothiazole): Similar in structure but lacks the methanol group.
(2,4-Dichlorobenzyl alcohol): Contains a benzene ring instead of a thiazole ring.
(2,4-Dichlorophenol): Contains a phenol group instead of a methanol group.
Uniqueness
(2,4-Dichlorothiazol-5-yl)methanol is unique due to its thiazole ring structure combined with the methanol group, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
(2,4-dichloro-1,3-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCUHDHEDTUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438862 | |
Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170232-69-6 | |
Record name | 2,4-Dichloro-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.